Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester

CAS No.: 142599-44-8

Cat. No.: VC11002705

Molecular Formula: C15H13NO5

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142599-44-8 |

|---|---|

| Molecular Formula | C15H13NO5 |

| Molecular Weight | 287.27 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl 4-methoxybenzoate |

| Standard InChI | InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 |

| Standard InChI Key | DCTGPNBSVLWJEY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

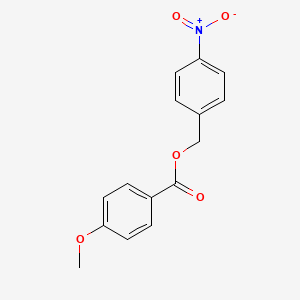

The systematic IUPAC name for this compound is (4-nitrophenyl)methyl 4-methoxybenzoate. Alternative designations include 4-nitrobenzyl 4-methoxybenzoate and benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester . Its CAS registry number (142599-44-8) ensures unambiguous identification across chemical databases.

Molecular Structure

The molecule consists of two aromatic rings connected via an ester linkage:

-

A 4-methoxybenzoate moiety (methoxy group at the para position of the benzene ring).

-

A 4-nitrobenzyl group (nitro substituent at the para position of the phenyl ring) .

This arrangement creates a planar geometry with intramolecular electronic effects influencing reactivity.

Synthesis and Manufacturing

Esterification Strategies

The compound is synthesized via acid-catalyzed esterification between 4-methoxybenzoic acid and 4-nitrobenzyl alcohol. A representative protocol involves:

-

Dissolving 4-methoxybenzoic acid (1.0 equiv) in methanol.

-

Adding concentrated sulfuric acid (catalytic) and 4-nitrobenzyl alcohol (1.2 equiv).

-

Quenching with ice-water, followed by extraction with ethyl acetate and purification via recrystallization .

Yield Optimization

Key factors affecting yield:

-

Molar ratio: Excess alcohol (1.2–1.5 equiv) drives equilibrium toward ester formation.

-

Catalyst choice: Sulfuric acid outperforms Lewis acids in nitro-containing systems due to superior protonation of the carbonyl oxygen .

-

Temperature: Prolonged reflux () minimizes side reactions like transesterification .

Physicochemical Properties

Thermal Stability

The elevated boiling point reflects strong intermolecular dipole-dipole interactions from polar nitro and ester groups. The absence of a reported melting point suggests the compound may exist as a low-melting solid or viscous liquid at room temperature.

Solubility Profile

-

Polar solvents: Miscible in methanol, ethyl acetate, and DMSO due to hydrogen bonding with ester and nitro moieties .

-

Nonpolar solvents: Limited solubility in hexane or toluene .

Reactivity and Functional Group Transformations

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis: Yields 4-methoxybenzoic acid and 4-nitrobenzyl alcohol.

-

Basic hydrolysis: Produces 4-methoxybenzoate salts and 4-nitrobenzyl alcohol .

Nitro Group Reduction

Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, generating (4-aminophenyl)methyl 4-methoxybenzoate—a potential precursor for azo dyes or pharmaceuticals .

Applications in Scientific Research

Pharmaceutical Intermediate

Structural analogs like 4-coumaric acid methyl ester (CAS 50413-30-4) demonstrate estrogen receptor antagonism , suggesting potential for the title compound in hormone-related cancer research.

Organic Synthesis Building Block

The nitro group facilitates nucleophilic aromatic substitution reactions, enabling the synthesis of:

| Parameter | Data | Source |

|---|---|---|

| GHS Symbol | Flame (GHS02) | |

| Hazard Statement | H226 (Flammable) | |

| Precautionary Measures | P210, P233, P240 |

Exposure Controls

-

Ventilation: Use fume hoods during bulk handling.

-

PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

| Classification | Code | Details |

|---|---|---|

| HS Code | 2916310090 | "Other benzoic acid esters" |

| MFN Tariff | 6.5% | General tariff: 30.0% |

Market Availability

As of 2025, the compound is available from specialty chemical suppliers at approximately $90–120 per 500 mg, reflecting its niche applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume